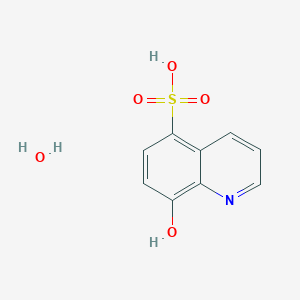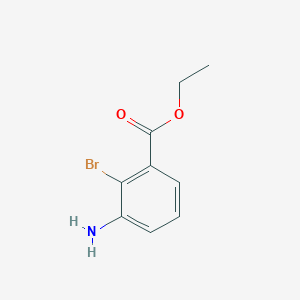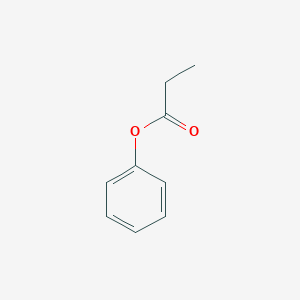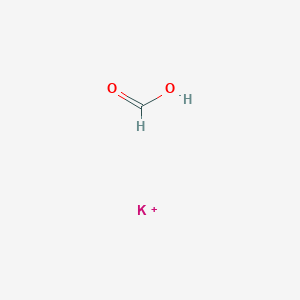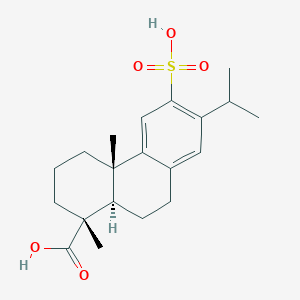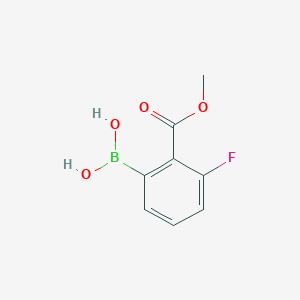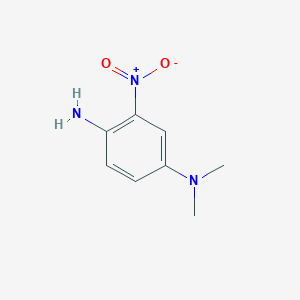
4-Amino-N,N-dimethyl-3-nitroaniline
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
This compound is primarily used for research and development purposes
Mode of Action
It is known that nitro compounds can form charge-transfer or π complexes with aromatic hydrocarbons . This interaction could potentially influence the compound’s mode of action.
Biochemical Pathways
The biochemical pathways affected by 4-Amino-N,N-dimethyl-3-nitroaniline are currently unknown. As a nitro compound, it may potentially interact with biochemical pathways involving aromatic hydrocarbons
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Embramine beinhaltet die Reaktion von 4-Bromphenylacetonitril mit Phenylmagnesiumbromid zur Bildung von 4-Brom-α-phenylbenzylakohol . Dieser Zwischenprodukt wird dann in Gegenwart einer Base mit Dimethylaminoethylchlorid umgesetzt, um Embramine zu ergeben .
Industrielle Produktionsmethoden: Die industrielle Produktion von Embramine erfolgt typischerweise nach dem gleichen Syntheseweg, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Prozess beinhaltet eine sorgfältige Kontrolle der Temperatur, des Drucks und der Verwendung von Katalysatoren, um die Reaktionen zu erleichtern .
Arten von Reaktionen:
Oxidation: Embramine kann Oxidationsreaktionen eingehen, insbesondere am Stickstoffatom, was zur Bildung von N-Oxiden führt.
Reduktion: Die Reduktion von Embramine kann am Bromatom erfolgen, was zur Bildung von debromierten Derivaten führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Nukleophile wie Amine oder Thiole werden häufig in Substitutionsreaktionen eingesetzt.
Hauptprodukte:
Oxidation: N-Oxide von Embramine.
Reduktion: Debromierte Embramine-Derivate.
Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen, die das Bromatom ersetzen.
Wissenschaftliche Forschungsanwendungen
Embramine hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Reagenz in der organischen Synthese verwendet, um Reaktionsmechanismen und -wege zu untersuchen.
Biologie: Aufgrund seiner antihistaminischen Eigenschaften in Studien zu Zellsignalisierung und Rezeptorinteraktionen eingesetzt.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von allergischen Reaktionen, Reisekrankheit und anderen Erkrankungen.
Industrie: Wird bei der Formulierung von pharmazeutischen Produkten und als Zwischenprodukt bei der Synthese anderer Verbindungen eingesetzt
5. Wirkmechanismus
Embramine übt seine Wirkungen aus, indem es selektiv an Histamin-H1-Rezeptoren bindet und so die Wirkungen des endogenen Histamins blockiert. Dies verhindert die typischen Symptome, die mit der Freisetzung von Histamin verbunden sind, wie Juckreiz, Schwellung und Vasodilatation. Zusätzlich hat Embramine anticholinerge Eigenschaften, d. h. es kann die Wirkung von Acetylcholin an muskarinischen Rezeptoren blockieren, was zu einer Verringerung der Sekretion und Muskelkontraktionen führt .
Ähnliche Verbindungen:
Diphenhydramin: Ein weiteres Antihistaminikum mit ähnlichen H1-Rezeptor-antagonistischen Eigenschaften.
Chlorpheniramin: Ein Antihistaminikum der ersten Generation mit vergleichbaren anticholinergen Wirkungen.
Brompheniramin: Teilt strukturelle Ähnlichkeiten und pharmakologische Eigenschaften mit Embramine.
Einzigartigkeit: Embramine ist einzigartig durch seine spezifische Kombination von Antihistamin- und Anticholinergikum-Eigenschaften, wodurch es effektiv bei der Behandlung einer breiteren Palette von Symptomen im Vergleich zu einigen seiner Gegenstücke ist. Seine Molekülstruktur, die ein Bromatom enthält, unterscheidet es auch von anderen ähnlichen Verbindungen .
Vergleich Mit ähnlichen Verbindungen
Diphenhydramine: Another antihistamine with similar H1 receptor antagonistic properties.
Chlorpheniramine: A first-generation antihistamine with comparable anticholinergic effects.
Brompheniramine: Shares structural similarities and pharmacological properties with Embramine.
Uniqueness: Embramine is unique due to its specific combination of antihistamine and anticholinergic properties, making it effective in treating a broader range of symptoms compared to some of its counterparts. Its molecular structure, which includes a bromine atom, also distinguishes it from other similar compounds .
Eigenschaften
IUPAC Name |
4-N,4-N-dimethyl-2-nitrobenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-10(2)6-3-4-7(9)8(5-6)11(12)13/h3-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWGRITUYIECBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369915 | |
| Record name | 4-Amino-N,N-dimethyl-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16293-12-2 | |
| Record name | 4-Amino-N,N-dimethyl-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Dimethylamino)-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
